Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] chemical properties
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] chemical properties
This guide serves as a technical whitepaper on Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] , a critical intermediate in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs).
Subject: Chemical Properties, Synthesis, and Self-Immolative Mechanism of Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] CAS: 251459-35-5 Common Alias: Boc-Gly-Gly-PAB-OH
Executive Summary
Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] is a specialized dipeptide derivative used primarily as a cleavable linker precursor in bioconjugation.[1][2] It features a para-aminobenzyl alcohol (PAB-OH) moiety, which acts as a "electronic spacer."
In ADC design, this molecule solves a critical steric problem: lysosomal proteases (like Cathepsin B) cannot efficiently cleave a peptide bond if the bulky drug payload is directly attached to the C-terminus. The PAB group acts as a spacer that, upon enzymatic cleavage of the amide bond, spontaneously degrades via 1,6-elimination (self-immolation) to release the free drug.[3] While Valine-Citrulline (Val-Cit) is the industry standard for Cathepsin B specificity, Gly-Gly-PAB systems are utilized for broader lysosomal protease targeting and specific solubility profiles.
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
The molecule consists of three functional zones: the N-terminal protection (Boc), the Peptide Spacer (Gly-Gly), and the Self-Immolative Trigger (PAB-OH).
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | tert-butyl (2-((2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate |
| Common Name | Boc-Gly-Gly-PAB-OH |
| CAS Number | 251459-35-5 |
| Molecular Formula | C₁₆H₂₃N₃O₅ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Est.) | ~13 (Amide NH), ~10 (Phenol-like transition state) |
| Storage | -20°C, Desiccated (Hygroscopic) |
Mechanistic Insight: The Self-Immolation Cascade
The defining feature of this molecule is the PAB (para-aminobenzyl) group. It functions as a sacrificial connector. The stability of the linker depends on the amide bond between the Glycine and the Aniline nitrogen.
Mechanism of Action[12][13][14]
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Enzymatic Hydrolysis: Upon internalization into the tumor cell lysosome, proteases (e.g., Cathepsins) recognize the peptide sequence (Gly-Gly).
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Amide Cleavage: The enzyme hydrolyzes the amide bond, releasing the N-terminus of the PAB group.
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1,6-Elimination: The resulting aniline intermediate is electronically unstable. The lone pair on the nitrogen pushes electrons into the aromatic ring, expelling the leaving group (the drug) attached to the benzylic position.
-
Release: Carbon dioxide is lost, and the free drug is liberated.
Figure 1: The self-immolative cascade triggered by protease cleavage of the Gly-Gly-PAB linker.
Synthesis & Activation Workflow
Boc-Gly-Gly-PAB-OH is rarely used "as is"; it is a building block. The primary workflow involves activating the benzyl alcohol to a carbonate, enabling conjugation to an amine-containing payload (e.g., Doxorubicin, MMAE).
Synthetic Route[6][15][16][17]
-
Peptide Coupling: Boc-Gly-Gly-OH is coupled with 4-aminobenzyl alcohol using EEDQ or IBCF/NMM to minimize oxidation of the alcohol.
-
Activation: The hydroxyl group is reacted with Bis(4-nitrophenyl) carbonate (Bis-PNP) to create an active carbonate.
-
Payload Loading: The drug amine attacks the carbonate, forming a stable carbamate linkage.
-
Deprotection: The Boc group is removed (TFA/DCM) to expose the N-terminal amine for antibody attachment (via a maleimide or NHS spacer).
Figure 2: Synthesis and downstream activation workflow for the PAB linker system.
Experimental Protocol: Activation of Boc-Gly-Gly-PAB-OH
Objective: Convert the hydroxyl group into a p-nitrophenyl carbonate for drug conjugation.
Materials:
-
Boc-Gly-Gly-PAB-OH (1.0 eq)[1]
-
Bis(4-nitrophenyl) carbonate (Bis-PNP) (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous DMF or DCM
Methodology:
-
Dissolution: Dissolve Boc-Gly-Gly-PAB-OH in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.
-
Reagent Addition: Add DIPEA followed by Bis-PNP. The solution may turn slightly yellow due to the release of p-nitrophenol.
-
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Dilute with Ethyl Acetate.[4]
-
Wash with 10% Citric Acid (to remove excess base/amine).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Precipitate in cold Ether/Hexane or purify via flash chromatography (DCM/MeOH gradient). The product is the Boc-Gly-Gly-PAB-PNP carbonate .
Critical Note: The activated carbonate is moisture-sensitive. Store under Argon at -20°C.
Analytical Characterization (Expected Signatures)
To validate the identity of Boc-Gly-Gly-PAB-OH, look for these specific spectral markers.
¹H NMR (400 MHz, DMSO-d₆)
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δ 9.8 ppm (s, 1H): Amide NH (Aniline). Diagnostic of PAB attachment.
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δ 8.1 ppm (t, 1H): Amide NH (Gly-Gly).
-
δ 7.55 ppm (d, 2H): PAB Aromatic Protons (adjacent to Amide).
-
δ 7.25 ppm (d, 2H): PAB Aromatic Protons (adjacent to Methanol).
-
δ 6.9 ppm (t, 1H): Carbamate NH (Boc).
-
δ 4.45 ppm (d, 2H): Benzylic -CH₂-OH. (Shifts downfield to ~5.2 ppm upon carbonate activation).
-
δ 3.6 - 3.9 ppm (m, 4H): Glycine α-protons.
-
δ 1.38 ppm (s, 9H): Boc tert-butyl group.
Mass Spectrometry (ESI)
-
Expected [M+H]⁺: 338.4
-
Expected [M+Na]⁺: 360.4
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Fragment: Loss of Boc (-100 Da) is common in source fragmentation.
References
-
Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. Link
-
Firestone, R. A., et al. (1998). "Lysosomal Cleavage of PAB-Based Linkers." Journal of Controlled Release. Link
-
BroadPharm. (2024). "Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl] Product Data." BroadPharm Catalog. Link
-
BenchChem. (2025).[5][4] "Cathepsin B Cleavable Linkers: A Technical Guide." BenchChem Technical Notes. Link
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
